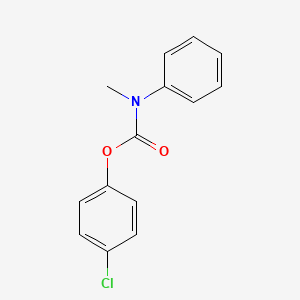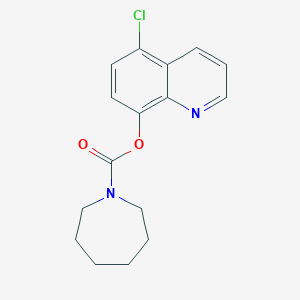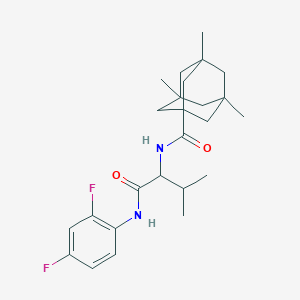
(4-chlorophenyl) N-methyl-N-phenylcarbamate
説明
(4-chlorophenyl) N-methyl-N-phenylcarbamate is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chlorophenyl methyl(phenyl)carbamate is 261.0556563 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 4-chlorophenyl methyl(phenyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their ability to inhibit mitochondrial respiration .
Mode of Action
Pyraclostrobin acts by blocking electron transfer within the respiratory chain of the mitochondria . This inhibition disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial electron transport chain . By blocking electron transfer, pyraclostrobin disrupts the production of ATP, an energy-rich molecule that supports a range of essential processes in the fungal cell .
Pharmacokinetics
After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the faeces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin proceeds through three main pathways .
Result of Action
The result of pyraclostrobin’s action is the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungus .
Action Environment
Pyraclostrobin is stable in aqueous solution in the dark at pH 4, 5 and 7 (25°C and 50°C) . At pH 9, a very slow degradation was observed at ambient temperature . These findings suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light, temperature, and pH .
Safety and Hazards
将来の方向性
Future research could focus on the development of new carbamates with improved properties . For instance, new carbamates of 4-nitrophenylchloroformate have shown promising antibacterial and antifungal activity . These compounds could serve as the basis for the discovery of new antimicrobial and antioxidant agents .
生化学分析
Biochemical Properties
4-Chlorophenyl methyl(phenyl)carbamate interacts with various enzymes and proteins in biochemical reactions. Its mode of action involves the inhibition of mitochondrial respiration of fungi . This interaction disrupts the normal functioning of the fungi, leading to their eventual death .
Cellular Effects
The effects of 4-Chlorophenyl methyl(phenyl)carbamate on cells are profound. It influences cell function by disrupting normal cellular metabolism. This disruption can lead to changes in cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-Chlorophenyl methyl(phenyl)carbamate exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, specifically inhibiting the mitochondrial respiration of fungi . This inhibition leads to changes in gene expression and disrupts normal cellular function .
Temporal Effects in Laboratory Settings
Over time, the effects of 4-Chlorophenyl methyl(phenyl)carbamate can change. In laboratory settings, it has been observed that the compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Chlorophenyl methyl(phenyl)carbamate can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
4-Chlorophenyl methyl(phenyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Chlorophenyl methyl(phenyl)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Chlorophenyl methyl(phenyl)carbamate can influence its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
(4-chlorophenyl) N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIJCBGOSWCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4020273.png)



![ethyl 1-{N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4020292.png)
![3-[(3-Fluorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4020296.png)
![N-[4-[3-(trifluoromethyl)piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B4020299.png)
![Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride](/img/structure/B4020300.png)
![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4020306.png)
![N~1~-(4-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4020312.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B4020315.png)
![2-[(2-hydroxypropyl)thio]-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4020322.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020342.png)
